2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Overview
Description
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic molecule characterized by its bicyclic structure, which includes an amine group and a carboxylic acid group
Mechanism of Action
Target of Action
It is known that bicyclo[211]hexanes are incorporated in newly developed bio-active compounds, suggesting they interact with biological targets .
Mode of Action
The compound is part of the bicyclo[2.1.1]hexane family, which is known to play an increasingly important role in bio-active compounds .
Biochemical Pathways
The compound is part of the bicyclo[211]hexane family, which is known to be incorporated in bio-active compounds affecting various biochemical pathways .
Result of Action
As a member of the bicyclo[2.1.1]hexane family, it is likely to have bio-active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure followed by functional group modifications. Common synthetic routes include:
Ring-Closing Metathesis (RCM): This method involves the formation of the bicyclic structure through the metathesis of a diene precursor.
Hydroamination: This approach involves the addition of an amine to an alkyne to form the bicyclic structure.
Protection and Deprotection: The amine group is often protected using a tert-butoxycarbonyl (Boc) group during synthesis to prevent unwanted reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. The process may include continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amine or carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amine and carboxylic acid derivatives.
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study biological processes involving amine and carboxylic acid groups.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its bicyclic structure and functional groups. Similar compounds include:
2-tert-Butoxycarbonyl-2-azabicyclo[2.1.1]hexane-4-carboxylic acid: This compound has a similar structure but includes a tert-butoxycarbonyl (Boc) protecting group.
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid: This compound has a different ring size and structure but shares the bicyclic and carboxylic acid features.
These compounds differ in their ring sizes, substituents, and potential applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)7-3-6/h4,7H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWMVDYIOACKSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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